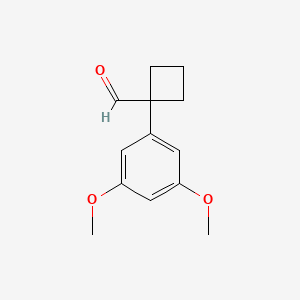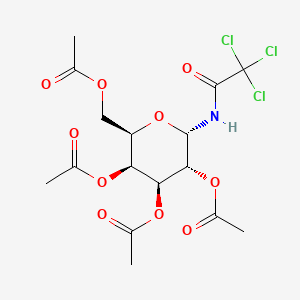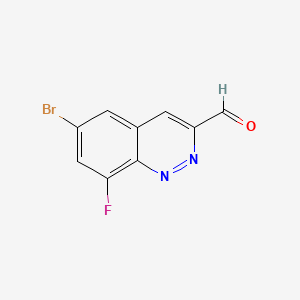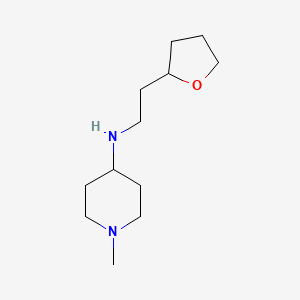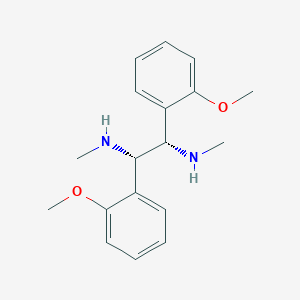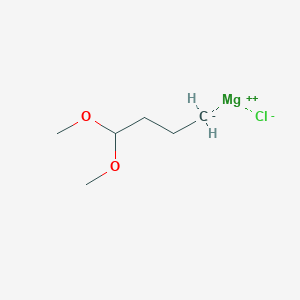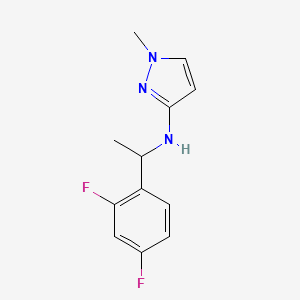
n-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 2,4-difluorophenyl group and a methyl group, making it a valuable candidate for research in medicinal chemistry and other scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,4-difluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the alkylation of the pyrazole nitrogen with methyl iodide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product.
化学反応の分析
Types of Reactions
N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit bacterial DNA-gyrase, similar to fluoroquinolones, thereby exhibiting antibacterial activity .
類似化合物との比較
Similar Compounds
Fluoroquinolones: Share the difluorophenyl group and exhibit antibacterial activity.
Triazole Derivatives: Contain similar heterocyclic structures and are used as antifungal agents.
Uniqueness
N-(1-(2,4-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C12H13F2N3 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
N-[1-(2,4-difluorophenyl)ethyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8(15-12-5-6-17(2)16-12)10-4-3-9(13)7-11(10)14/h3-8H,1-2H3,(H,15,16) |
InChIキー |
YCSCVQGXDYQABR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)F)F)NC2=NN(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


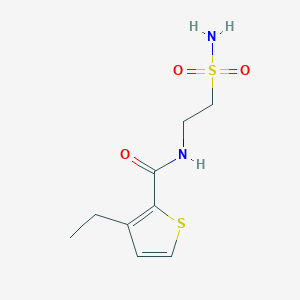
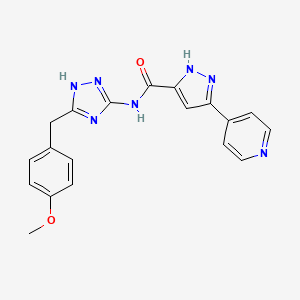
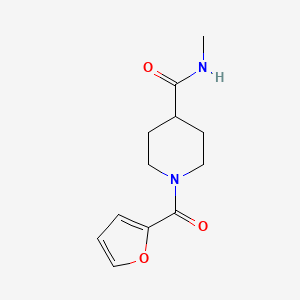
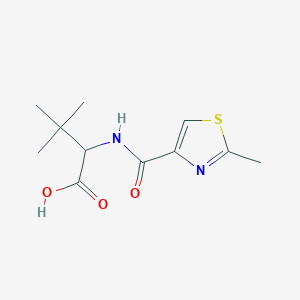
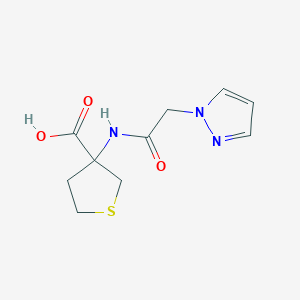

![7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14896331.png)

